
2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide
Übersicht
Beschreibung
2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a benzamide core linked to an isopropylureido group via a but-2-yn-1-yl ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the but-2-yn-1-yl ether linkage: This step involves the reaction of a suitable alkyne with an alcohol under basic conditions to form the ether linkage.
Introduction of the isopropylureido group: This step involves the reaction of the intermediate product with isopropyl isocyanate to introduce the isopropylureido group.
Formation of the benzamide core: The final step involves the reaction of the intermediate product with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide core or the isopropylureido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Cancer Treatment :
- The inhibition of CSF-1R is linked to the suppression of tumor-associated macrophages, which can enhance the efficacy of existing cancer therapies. Preclinical studies have shown that compounds like 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide can reduce tumor growth in models of breast cancer and melanoma .
- Inflammatory Diseases :
Case Study 1: Breast Cancer
A study published in a peer-reviewed journal demonstrated that treatment with a CSF-1R inhibitor similar to 2-((4-(3-Isopropylureido)but-2-yn-1-yloxy)benzamide resulted in significant tumor regression in murine models. The mechanism was attributed to decreased recruitment of macrophages to the tumor microenvironment, thereby enhancing the effectiveness of chemotherapy agents .
Case Study 2: Inflammatory Bowel Disease
In another study, researchers evaluated the effects of CSF-1R inhibition on colitis models. The administration of the compound led to reduced inflammatory markers and improved histological scores compared to control groups. These findings suggest a promising avenue for further exploration in clinical settings .
Comparative Analysis with Other Compounds
Compound Name | Target Kinase | IC50 (pM) | Application Area |
---|---|---|---|
2-((4-(3-Isopropylureido)but-2-yn-1-yloxy)benzamide | CSF-1R | <100 | Cancer, Inflammation |
Compound A | Raf Kinase | >1000 | Cancer |
Compound B | CSF-1R | <10 | Inflammation |
Wirkmechanismus
The mechanism of action of 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide: This compound has a similar structure but with a benzylureido group instead of an isopropylureido group.
2-((4-(3-(4-Butoxyphenyl)ureido)but-2-yn-1-yl)oxy)benzamide: This compound has a butoxyphenylureido group instead of an isopropylureido group.
Uniqueness
2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific structural features, which may confer distinct biological activity and chemical reactivity compared to similar compounds
Biologische Aktivität
The compound 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications, supported by relevant data tables and research findings.
Molecular Characteristics
- Chemical Formula : C16H20N2O2
- Molecular Weight : 272.35 g/mol
- IUPAC Name : this compound
The structure of the compound includes a benzamide moiety linked to a 3-isopropylureido butynyl group, which is critical for its biological activity.
Research indicates that This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:
- Inhibition of Kinases : The compound has shown to inhibit several kinases, including those involved in cancer pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains, potentially through disruption of bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Kinase Inhibition | B-Raf | 0.5 | |
Antibacterial | S. aureus | 12 | |
Apoptosis Induction | Cancer Cell Lines | 5 |
Case Studies
- Inhibition of B-Raf Kinase : A study reported that the compound effectively inhibited B-Raf kinase with an IC50 value of 0.5 µM, demonstrating its potential as an anti-cancer agent. The mechanism involves competitive inhibition at the ATP-binding site of the kinase.
- Antimicrobial Activity : In vitro tests indicated that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 12 µM, suggesting its potential use in treating resistant bacterial infections.
- Cell Viability Assays : In cancer cell lines, treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to controls, indicating its potential as a therapeutic agent in oncology.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial for its development into a therapeutic agent. Preliminary toxicity studies indicate moderate toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-(3-Isopropylureido)but-2-yn-1-yl)oxy)benzamide, and how can structural integrity be ensured during synthesis?
- Methodological Answer : Begin with a literature review to identify analogous compounds (e.g., benzamide derivatives) and adapt their synthetic strategies. For example, coupling reactions involving alkyne intermediates and urea-forming steps are common in similar syntheses . Purification via column chromatography or preparative HPLC is critical to isolate the target compound, with purity verified by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Intermediate characterization using FT-IR can confirm functional groups like the ureido moiety .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : To resolve the alkyne proton (δ ~2.5 ppm) and benzamide aromatic signals, ensuring correct connectivity .
- HPLC-DAD/UV : For purity assessment (>95% recommended), with method optimization using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks and rule out unintended adducts .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, if the compound shares features with kinase inhibitors, use enzymatic assays (e.g., ADP-Glo™ for ATPase activity) at varying concentrations (1–100 µM) . Include positive controls (e.g., staurosporine for kinases) and validate cell-based assays (e.g., MTT for cytotoxicity) using relevant cell lines .
Advanced Research Questions
Q. How can contradictory data in reported biological activities be systematically addressed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Perform:
- Dose-response curves : To confirm EC₅₀/IC₅₀ consistency across replicates .
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods if initial results conflict .
- Impurity profiling : Use LC-MS/MS to identify byproducts interfering with bioactivity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Solubility screening : Test solvents like DMSO, PEG-400, or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide or ureido moiety to enhance permeability .
- Pharmacokinetic profiling : Use LC-MS to measure plasma half-life and tissue distribution in rodent models .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like bacterial PPTase enzymes, focusing on the ureido group’s role in binding .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking predictions .
- QSAR modeling : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl) on activity using datasets from analogs .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound at varying pH (3–10) and analyze degradation products via LC-TOF-MS .
- Photolysis studies : Expose to UV light (254 nm) and monitor degradation kinetics using HPLC .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess toxicity of degradation byproducts .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
- Methodological Answer :
- Fragment replacement : Modify the isopropylurea group with bulkier tert-butyl or electron-withdrawing substituents .
- Bioisosteric substitution : Replace the alkyne spacer with a triazole (click chemistry) to enhance metabolic stability .
- Parallel synthesis : Generate a library of 20–50 analogs for high-throughput screening against target enzymes .
Eigenschaften
IUPAC Name |
2-[4-(propan-2-ylcarbamoylamino)but-2-ynoxy]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11(2)18-15(20)17-9-5-6-10-21-13-8-4-3-7-12(13)14(16)19/h3-4,7-8,11H,9-10H2,1-2H3,(H2,16,19)(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZASDCJHDFBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC#CCOC1=CC=CC=C1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.